(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid (S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15771031
InChI: InChI=1S/C10H11NO2/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5,9H,3-4,11H2,(H,12,13)/t9-/m0/s1
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

CAS No.:

Cat. No.: VC15771031

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid
Standard InChI InChI=1S/C10H11NO2/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5,9H,3-4,11H2,(H,12,13)/t9-/m0/s1
Standard InChI Key BUFRECLNBYNVGG-VIFPVBQESA-N
Isomeric SMILES C1CC2=C([C@H]1N)C=C(C=C2)C(=O)O
Canonical SMILES C1CC2=C(C1N)C=C(C=C2)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid is C10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_2, with a molecular weight of 177.20 g/mol . The structure consists of a fused bicyclic system (2,3-dihydro-1H-indene) substituted with an amino group at the 3-position and a carboxylic acid at the 5-position. The (S)-configuration at the 3-position introduces chirality, critical for interactions with biological targets .

The indene scaffold provides rigidity, potentially enhancing binding affinity to proteins. Comparative analysis with structurally related compounds, such as 2,3-dihydro-1H-indene-5-carboxylic acid (indan-5-carboxylic acid), highlights the role of the amino group in modulating electronic and steric properties . The carboxylic acid moiety enables salt formation, as seen in the hydrochloride derivative of rac-(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid , though solubility data for the (S)-3-amino-5-carboxylic acid variant remain limited.

Synthesis and Analytical Characterization

Synthetic Routes

Enantioselective synthesis likely employs chiral catalysts or resolving agents to achieve the (S)-configuration. A related compound, rac-(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, was synthesized as a racemic mixture, followed by chiral separation .

Analytical Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight177.20 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solventsInferred from
HPLC Purity>98% (analogous compounds)

Structural confirmation typically employs 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and mass spectrometry. For example, the methyl ester analog of indan-5-carboxylic acid shows characteristic aromatic proton signals at 6.8–7.2 ppm and a carbonyl carbon at ~170 ppm .

Future Directions

  • Synthetic Optimization: Develop enantioselective routes to improve yield and purity.

  • Biological Screening: Evaluate kinase inhibition profiles and anticancer efficacy in vitro and in vivo.

  • Prodrug Development: Explore ester or amide derivatives to enhance bioavailability.

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